molecular formula C20H38O4 B1663736 Medica 16 CAS No. 87272-20-6

Medica 16

Cat. No. B1663736
CAS RN: 87272-20-6
M. Wt: 342.5 g/mol
InChI Key: HYSMCRNFENOHJH-UHFFFAOYSA-N
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Patent
US04634795

Procedure details

A mixture of 17.0 g of the tetra-ester of Example 1 and 300 ml of a 25% aqueous KOH solution was heated in an oil bath to reflux temperature and the mixture was refluxed until the organic phase has completely disappeared (about 48 hours). The aqueous solution was then cooled to room temperature, extracted with ether, further cooled by the addition of ice and acidified with concentrated aqueous hydrochloric acid, whereupon a solid precipitate was formed consisting of the corresponding tetracarboxylic acid. This solid precipitate was dissolved in diethyl ether and the solution dried over anhydrous magnesium sulfate, filtered and evaporated to dryness. The tetracarboxylic acid residue was decarboxylated by heating to 150°-160° C. on an oil bath until evolution of carbon dioxide was no longer observed. The crude product was cooled and recrystallized from a mixture of chloroform and petroleum ether (40°-60° C.). The pure product was obtained at a yield of 5.5 g.
Name
tetra-ester
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6](C(OCC)=O)[C:7]([CH3:33])([CH3:32])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([CH3:31])([CH3:30])[CH:19](C(OCC)=O)[C:20]([O:22]CC)=[O:21])=[O:5])C.[OH-].[K+]>C(OCC)C>[CH3:30][C:18]([CH3:31])([CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][C:7]([CH3:33])([CH3:32])[CH2:6][C:4]([OH:5])=[O:3])[CH2:19][C:20]([OH:22])=[O:21] |f:1.2|

Inputs

Step One
Name
tetra-ester
Quantity
17 g
Type
reactant
Smiles
C(C)OC(=O)C(C(CCCCCCCCCCC(C(C(=O)OCC)C(=O)OCC)(C)C)(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
tetracarboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed until the organic phase
CUSTOM
Type
CUSTOM
Details
(about 48 hours)
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
TEMPERATURE
Type
TEMPERATURE
Details
further cooled by the addition of ice
CUSTOM
Type
CUSTOM
Details
was formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 150°-160° C. on an oil bath until evolution of carbon dioxide
TEMPERATURE
Type
TEMPERATURE
Details
The crude product was cooled
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of chloroform and petroleum ether (40°-60° C.)
CUSTOM
Type
CUSTOM
Details
The pure product was obtained at a yield of 5.5 g

Outcomes

Product
Name
Type
Smiles
CC(CC(=O)O)(CCCCCCCCCCC(CC(=O)O)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.